Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate
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Overview
Description
Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an ethyl group at the 5-position, a hydroxyl group at the 3-position, and a carboxylate ester group at the 2-position. It is used in various fields, including organic synthesis and medicinal chemistry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives, such as 3-hydroxythiophene.
Esterification: The carboxylate ester group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The hydroxyl group at the 3-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in these interactions, influencing binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Methyl 3-hydroxythiophene-2-carboxylate: Lacks the ethyl group at the 5-position, leading to different chemical properties and reactivity.
Ethyl 3-hydroxythiophene-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate: Contains additional methyl groups, altering its steric and electronic properties.
Uniqueness: Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and specific chemical transformations.
Biological Activity
Methyl 5-ethyl-3-hydroxythiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
- Molecular Formula : C₉H₁₀O₃S
- Molecular Weight : Approximately 186.24 g/mol
- Physical Appearance : White to light yellow crystalline powder
- Melting Point : 38 to 43 °C
- Solubility : Limited solubility in water; more soluble in organic solvents
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus, a common pathogen associated with skin infections and other serious diseases. The compound demonstrated a minimum inhibitory concentration (MIC) indicating strong antibacterial properties, which could be beneficial in developing new antibiotics to combat resistant strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for treating inflammatory diseases. The modulation of pathways such as NF-kB and MAPK has been observed, which are critical in the inflammatory response.
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activities and receptor interactions, influencing biochemical pathways related to inflammation and microbial resistance.
Interaction Studies
Studies have focused on the compound's binding affinity with specific enzymes and receptors involved in inflammatory responses and microbial resistance mechanisms. For instance, docking studies have suggested potential interactions with cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.
Case Studies
- Antimicrobial Efficacy : A case study evaluated the antimicrobial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results showed that the compound significantly reduced bacterial load in vitro and demonstrated potential for further development into therapeutic agents.
- Anti-inflammatory Activity : Another study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in reduced swelling and pain scores compared to controls, indicating its potential as a therapeutic agent for inflammatory conditions.
Properties
Molecular Formula |
C8H10O3S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl 5-ethyl-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O3S/c1-3-5-4-6(9)7(12-5)8(10)11-2/h4,9H,3H2,1-2H3 |
InChI Key |
QWRJIWQGMKZMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)C(=O)OC)O |
Origin of Product |
United States |
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